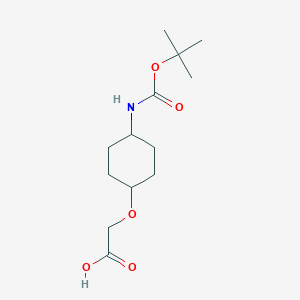

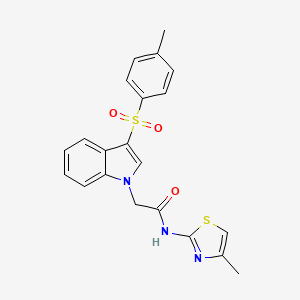

4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

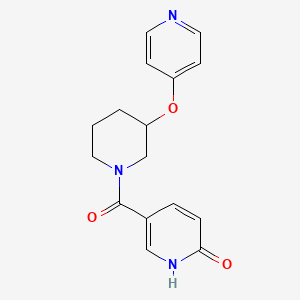

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the aromatic rings (pyridine and oxadiazole) would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thioether group could be oxidized. The aromatic rings might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amide) could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Activities

Several studies have synthesized and evaluated derivatives based on the 1,3,4-oxadiazole moiety for antimicrobial and antibacterial activities. For instance, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzo moiety, showing promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Similarly, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing moderate to excellent antibacterial activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Anticancer Evaluation

Compounds derived from 1,3,4-oxadiazole frameworks have also been evaluated for their potential anticancer activities. Salahuddin et al. (2014) investigated novel benzimidazole derivatives containing 1,3,4-oxadiazole for their anticancer efficacy, identifying compounds with notable activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Enzyme Inhibition

The inhibition of enzymes like acetyl- and butyrylcholinesterase, relevant to conditions such as dementias and myasthenia gravis, has been explored using 1,3,4-oxadiazole derivatives. Pflégr et al. (2022) designed 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains as potential inhibitors, demonstrating moderate inhibitory activities (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).

Synthesis of Heterocyclic Compounds

The utility of activated nitriles in synthesizing a variety of heterocyclic compounds, including those with 1,3,4-oxadiazole rings, has been demonstrated. Fadda et al. (2012) utilized 4-(2-cyanoacetamido)benzoic acid as a key intermediate for creating thiazole, pyrazole, oxazole, and other derivatives, characterized by their elemental and spectral data (Fadda, Mukhtar, & Refat, 2012).

Optical Properties

The synthesis and study of the optical properties of novel compounds containing 1,3,4-oxadiazole derivatives have also been explored. Yang et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives exhibiting blue-green emissions and high quantum yields of fluorescence, indicating their potential in photoluminescent materials (Yang, Ge, Jia, & Wang, 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their biological activity .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that leads to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which in turn influences its efficacy .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including antimicrobial and antioxidant effects .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c17-14(23)10-1-3-12(4-2-10)19-13(22)9-25-16-21-20-15(24-16)11-5-7-18-8-6-11/h1-8H,9H2,(H2,17,23)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUHQNABRSTMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)

![N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2960015.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)

![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)